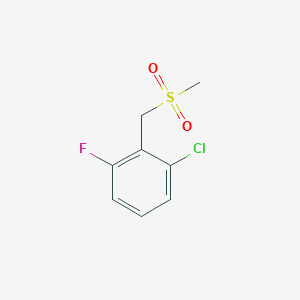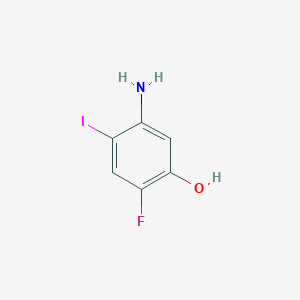
Lithium tetrachloroaurate(III) xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrachloroaurate(III) xhydrate is a chemical compound with the molecular formula LiAuCl₄·xH₂O. It is a coordination complex where lithium ions are coordinated to tetrachloroaurate(III) anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaurate(III) xhydrate can be synthesized through the reaction of lithium chloride with tetrachloroauric acid in an aqueous solution. The reaction typically involves dissolving lithium chloride in water and then adding tetrachloroauric acid to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
Scientific Research Applications
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
Mechanism of Action
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
Hydrogen tetrachloroaurate(III) hydrate: Similar in structure but contains hydrogen instead of lithium.
Potassium tetrachloroaurate(III): Contains potassium ions instead of lithium.
Sodium tetrachloroaurate(III): Contains sodium ions instead of lithium.
Uniqueness
Lithium tetrachloroaurate(III) xhydrate is unique due to the presence of lithium ions, which can influence the compound’s solubility, reactivity, and applications. Its specific properties make it suitable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
AuCl4H2LiO |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
InChI Key |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)






